molecular formula C15H13BrO3 B3142225 (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone CAS No. 500293-60-7

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B3142225
CAS No.: 500293-60-7
M. Wt: 321.16 g/mol
InChI Key: USRKPOOINGUBHK-UHFFFAOYSA-N
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Description

Significance of Benzophenone (B1666685) Scaffolds in Synthetic Chemistry

The benzophenone scaffold is a ubiquitous and versatile structure in medicinal chemistry and materials science. nih.govudel.edu Its prevalence stems from its appearance in numerous naturally occurring molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. patsnap.comtandfonline.com Many synthetic benzophenone derivatives are components of commercially available drugs, such as the non-steroidal anti-inflammatory drug Ketoprofen and the Parkinson's disease medication Tolcapone. patsnap.com

Beyond pharmaceuticals, benzophenones are crucial in photochemistry, where they serve as effective photosensitizers. patsnap.com Their ability to absorb UV radiation has led to their widespread use as UV filters in sunscreens and as stabilizers in plastics and coatings. nih.govbeilstein-archives.org The rigid structure of the diaryl ketone also makes it a valuable building block for high-performance polymers. nih.gov The synthetic versatility of the benzophenone core allows chemists to modify its properties by introducing various functional groups onto the phenyl rings, making it a foundational element in the design of new molecules. nih.gov

Contextualization of Halogenated and Alkoxy-Substituted Benzophenones within Organic Synthesis

The introduction of halogen and alkoxy (O-alkyl) groups onto the benzophenone scaffold significantly influences the molecule's chemical reactivity and biological activity. These substitutions allow for fine-tuning of electronic and steric properties, making them critical tools in synthetic strategy.

Halogenated benzophenones , particularly those containing bromine or chlorine, are highly valuable synthetic intermediates. The halogen atom, such as the bromine in the titular compound, serves as a reactive "handle" for a variety of cross-coupling reactions. Seminal methods like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings utilize aryl halides to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This capability allows chemists to link the benzophenone core to other complex molecular fragments. Furthermore, studies have shown that the presence and position of halogen atoms can enhance the pharmacological profile of benzophenone derivatives, with para-substituted halogens being linked to significant anti-inflammatory effects. nih.gov

Alkoxy-substituted benzophenones are also of great interest, particularly for their roles in medicinal chemistry and materials science. Methoxy (B1213986) groups (–OCH₃), as seen in the 2,4-dimethoxyphenyl moiety of the title compound, are common features in many natural products and pharmaceuticals. They can increase a molecule's lipophilicity and influence its binding affinity to biological targets. nih.gov In the context of materials, alkoxy groups, especially when positioned ortho to the carbonyl group (as in 2-hydroxybenzophenones), are known to be powerful UV absorbers through a mechanism involving intramolecular hydrogen transfer. beilstein-archives.org The synthesis of asymmetrically substituted benzophenones containing these groups is often achieved through classic organic reactions such as Friedel-Crafts acylation, where an acyl chloride reacts with an electron-rich aromatic ring like 1,3-dimethoxybenzene (B93181). udel.eduoregonstate.edursc.org

Research Trajectory and Importance of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone

This compound is a specific, asymmetrically substituted benzophenone that embodies the synthetic utility discussed previously. Its importance in the research landscape is primarily as a versatile synthetic intermediate or building block for constructing more complex molecular architectures.

The key to its utility lies in its distinct functionalities. The 4-bromophenyl group provides a specific site for post-synthetic modification. Researchers can leverage the carbon-bromine bond for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the para-position of this phenyl ring. nih.gov This makes the compound an ideal precursor for creating libraries of diverse compounds for drug discovery or materials science applications.

Simultaneously, the 2,4-dimethoxyphenyl moiety is a structural feature found in numerous biologically active compounds. Its electron-donating methoxy groups make this ring system important for molecular recognition and binding at biological receptors. The presence of this specific substitution pattern can be a strategic design element when targeting certain enzymes or cellular pathways.

The synthesis of this compound can be envisioned through established methodologies for creating diaryl ketones. A common approach is the Friedel-Crafts acylation , which would involve reacting 4-bromobenzoyl chloride with 1,3-dimethoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride. oregonstate.edu An alternative route is the Grignard reaction , where a Grignard reagent prepared from either 4-bromoiodobenzene or 1-bromo-2,4-dimethoxybenzene (B92324) could react with a corresponding benzaldehyde (B42025) or Weinreb amide, followed by an oxidation step to yield the final ketone. patsnap.comnih.gov

While specific high-profile applications of this compound are not extensively documented in dedicated studies, its value is clear from a synthetic chemistry perspective. It serves as a well-defined molecular scaffold, offering a reactive site for further elaboration and a biologically relevant substitution pattern, positioning it as a valuable starting material for advanced organic synthesis projects.

Chemical Compound Data

Below are key identifiers and properties for the featured chemical compound.

PropertyValue
Compound NameThis compound
CAS Number500293-60-7 sigmaaldrich.com
Molecular FormulaC₁₅H₁₃BrO₃ sigmaaldrich.com
Molecular Weight321.17 g/mol sigmaaldrich.com
Physical FormSolid sigmaaldrich.com
SMILES StringCOc1ccc(C(=O)c2ccc(Br)cc2)c(OC)c1 sigmaaldrich.com
InChI KeyUSRKPOOINGUBHK-UHFFFAOYSA-N sigmaaldrich.com

Properties

IUPAC Name

(4-bromophenyl)-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRKPOOINGUBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 4 Bromophenyl 2,4 Dimethoxyphenyl Methanone

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone is crucial for predicting products and controlling reaction outcomes.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

When this compound undergoes EAS, such as bromination (using Br2 and a Lewis acid like FeBr3), the position of substitution is determined by the directing effects of the existing substituents.

The (4-Bromophenyl) Ring: This ring is deactivated by the meta-directing benzoyl group and the weakly deactivating, ortho-, para-directing bromine atom. Electrophilic attack on this ring is therefore disfavored compared to the other ring.

The (2,4-Dimethoxyphenyl) Ring: This ring is strongly activated by the two ortho-, para-directing methoxy (B1213986) groups but deactivated by the carbonyl group to which it is attached. libretexts.org However, the activating influence of the two methoxy groups is dominant. Substitution will occur on this ring.

The directing effects within the dimethoxy-phenyl ring are as follows:

The 2-methoxy group directs to the 3- and 5-positions.

The 4-methoxy group directs to the 3- and 5-positions.

The carbonyl group directs to the 3- and 5-positions.

All substituents direct the incoming electrophile to the 3- and 5-positions. The 5-position is particularly activated due to being para to the 2-methoxy group and ortho to the 4-methoxy group. Therefore, bromination is expected to occur predominantly at the C5 position of the 2,4-dimethoxyphenyl ring. The mechanism involves the attack of the electron-rich C5 on the electrophile (e.g., Br+), forming a stable arenium ion, which is then deprotonated to yield the final product. youtube.com

Directing Effects for Electrophilic Aromatic Substitution on this compound
RingSubstituentsOverall ReactivityPredicted Position of Substitution
(4-Bromophenyl)-Br (ortho, para-director, deactivating) -CO-R (meta-director, deactivating)DeactivatedSubstitution is highly disfavored.
(2,4-dimethoxyphenyl)-OCH3 at C2 (ortho, para-director, activating) -OCH3 at C4 (ortho, para-director, activating) -CO-R (meta-director, deactivating)ActivatedC5 (ortho to one -OCH3, para to the other)

Benzophenones are well-known for their photochemical reactivity, which proceeds through a radical mechanism. nih.govacs.org Upon irradiation with UV light, this compound can absorb a photon and undergo intersystem crossing from the initial singlet excited state (S1) to a more stable triplet excited state (T1) with nearly 100% efficiency. wikipedia.org

The triplet state has the character of a diradical, with unpaired electrons localized on the carbonyl oxygen and the aromatic system. This excited molecule can act as a potent hydrogen atom abstractor. wikipedia.org The mechanism typically involves the following steps:

Excitation: Ph2CO + hν → [Ph2CO]* (S1) → [Ph2CO]* (T1)

Hydrogen Abstraction: The triplet-state benzophenone (B1666685) abstracts a hydrogen atom from a hydrogen-donor molecule (R-H), such as an alcohol or an alkane, to form a benzhydrol radical (ketyl radical) and another radical (R•). youtube.com [Ph2CO]* (T1) + R-H → Ph2C•-OH + R•

Termination: The reaction terminates when the radicals combine. For instance, two ketyl radicals can dimerize to form benzpinacol. youtube.com 2 Ph2C•-OH → Ph2C(OH)-C(OH)Ph2

This radical mechanism is the basis for the use of benzophenone derivatives as photoinitiators in radical polymerization processes. nih.gov The radicals generated from the hydrogen abstraction step can initiate the polymerization of monomers. nih.gov The specific substituents on the benzophenone rings can influence the energy of the triplet state and the efficiency of the hydrogen abstraction process. core.ac.uk

Advanced Reaction Pathways (e.g., Fritsch–Buttenberg–Wiechell Rearrangement in related systems)

While specific studies on the Fritsch–Buttenberg–Wiechell (FBW) rearrangement of vinyl halides derived directly from this compound are not extensively documented, the general principles of this reaction offer a predictive framework for its potential behavior. The FBW rearrangement is a powerful method for the synthesis of diarylacetylenes from 1,1-diaryl-2-haloalkenes through the action of a strong base. The mechanism proceeds via the formation of a vinylidene carbene intermediate, followed by a 1,2-aryl migration to yield the alkyne product wikipedia.org.

For a hypothetical vinyl halide derived from our target compound, the migratory aptitude of the two aryl groups would be a key determinant of the reaction's outcome. The 2,4-dimethoxyphenyl group, being more electron-rich than the 4-bromophenyl group, would be expected to migrate preferentially. This is because electron-donating groups stabilize the transition state of the aryl migration. The reaction is typically carried out using strong bases such as organolithium reagents or alkali metal alkoxides. The choice of base and reaction conditions can significantly influence the efficiency of the rearrangement rsc.orgbeilstein-journals.orgnih.govelsevierpure.com.

The general mechanism for the Fritsch–Buttenberg–Wiechell Rearrangement is as follows:

Deprotonation of the vinylic hydrogen by a strong base.

Elimination of the halide to form a vinylidene carbene.

1,2-migration of one of the aryl groups to form the diarylacetylene.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The distinct electronic nature of the two aromatic rings in this compound plays a crucial role in directing the regioselectivity of its reactions. For instance, in electrophilic aromatic substitution reactions, the electron-rich 2,4-dimethoxyphenyl ring would be preferentially attacked.

The stereoselectivity of reactions involving the carbonyl group, such as reduction to the corresponding alcohol, is of significant interest. The reduction of prochiral diaryl ketones to chiral diarylmethanols can be achieved with high enantioselectivity using various catalytic systems. Enzyme-catalyzed reductions, in particular, have shown great promise in synthesizing optically active diarylmethanols from a range of substituted benzophenones acs.orgnih.gov. Ketoreductase enzymes (KREDs) have been successfully employed for the reduction of various diaryl ketones with high yields and excellent enantiomeric excess. The stereochemical outcome of these enzymatic reductions is often controlled by the substitution pattern on the aromatic rings bohrium.com. For this compound, the steric bulk and electronic properties of the substituents would guide the substrate's orientation within the enzyme's active site, thereby determining the stereoselectivity of the reduction.

Catalyst/ReagentProductStereoselectivity (ee)Reference
Ketoreductase Enzymes (KREDs)Chiral diarylmethanolUp to >99% acs.orgnih.gov
Chiral Catalysts (e.g., Rhodium or Iridium complexes)Chiral diarylmethanolHigh mdpi.com
OxazaborolidinesChiral diarylmethanolHigh mdpi.com

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of reactions involving this compound are influenced by the substituents on the phenyl rings. For instance, in reactions where the carbonyl group acts as an electrophile, the electron-withdrawing bromine atom would enhance the reactivity, while the electron-donating methoxy groups would decrease it.

Kinetic studies on the bromination of related aromatic compounds have shown that the reaction rates are dependent on the nature of the substituents. While specific kinetic data for the target molecule is scarce, studies on similar systems provide valuable insights. For example, kinetic investigations into the bromination of substituted toluenes indicate the influence of electronic effects on the reaction rates.

Thermodynamic ParameterInfluence of Substituents
Enthalpy of Reaction Electron-donating groups on the migrating aryl ring can lower the activation energy in rearrangements like the FBW.
Entropy of Reaction The formation of more ordered transition states can lead to a decrease in entropy.
Gibbs Free Energy The overall spontaneity of a reaction is determined by the balance of enthalpy and entropy changes.

Advanced Spectroscopic Characterization of 4 Bromophenyl 2,4 Dimethoxyphenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone, both ¹H and ¹³C NMR would provide critical information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The aromatic region would likely display a complex pattern of signals corresponding to the protons on the two phenyl rings. The protons on the 4-bromophenyl ring would likely appear as two doublets, characteristic of a para-substituted system. The protons on the 2,4-dimethoxyphenyl ring would exhibit a more complex splitting pattern due to their different chemical environments and couplings to each other. Furthermore, two singlets would be expected for the two non-equivalent methoxy (B1213986) groups (-OCH₃) at the 2- and 4-positions. The integration of these signals would correspond to the number of protons in each environment. Coupling constants (J values), measured in Hertz (Hz), would provide information about the connectivity of adjacent protons.

Hypothetical ¹H NMR Data Table

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H (Bromophenyl) 7.5 - 7.7 d ~8.0
Aromatic-H (Bromophenyl) 7.4 - 7.6 d ~8.0
Aromatic-H (Dimethoxyphenyl) 7.2 - 7.4 d ~8.5
Aromatic-H (Dimethoxyphenyl) 6.4 - 6.6 dd ~8.5, ~2.5
Aromatic-H (Dimethoxyphenyl) 6.3 - 6.5 d ~2.5
Methoxy-H (C4-OCH₃) ~3.8 s -

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment and Multiplicity Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. A key signal would be the carbonyl carbon (C=O), which is expected to appear in the downfield region of the spectrum (typically 190-200 ppm). The aromatic carbons would resonate in the range of 110-165 ppm, with the carbons attached to the oxygen and bromine atoms showing distinct chemical shifts. The two methoxy carbons would appear as sharp signals in the upfield region (around 55-60 ppm). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be used to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹³C NMR Data Table

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl) ~194
Aromatic C-Br ~127
Aromatic C-O ~164, ~161
Aromatic C-H & C-C 110 - 135

Advanced NMR Techniques (e.g., 2D NMR for detailed connectivity)

Two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the aromatic protons and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching of the carbonyl group (C=O) of the ketone, typically found in the region of 1650-1680 cm⁻¹. Other characteristic peaks would include those for the C-O stretching of the methoxy groups (around 1250 cm⁻¹ and 1030 cm⁻¹) and the C-Br stretching vibration at a lower frequency. The aromatic C-H and C=C stretching vibrations would also be present.

Hypothetical IR Data Table

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ketone) 1650 - 1670 Strong
C-O (Aryl Ether) 1240 - 1260 Strong
C-O (Aryl Ether) 1020 - 1040 Strong
Aromatic C=C 1580 - 1600 Medium
Aromatic C-H 3000 - 3100 Medium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For C₁₅H₁₃BrO₃, the expected exact mass would be calculated, and the presence of the bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), showing two peaks of almost equal intensity separated by two mass units.

Hypothetical HRMS Data

Ion Calculated Exact Mass
[M]⁺ (for ⁷⁹Br) 320.0048

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzophenone (B1666685) and its derivatives are known to exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe absorptions corresponding to π → π* and n → π* transitions. The extended conjugation of the benzophenone system would influence the position of the maximum absorption wavelength (λₘₐₓ). The substitution pattern on the aromatic rings would also cause shifts in these absorption bands.

Hypothetical UV-Vis Data

Transition Predicted λₘₐₓ (nm) Solvent
π → π* ~280 - 320 Methanol (B129727) or Ethanol (B145695)

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Determination of Molecular Conformation and Dihedral Angles

Detailed analysis of the conformation of the (4-bromophenyl) and (2,4-dimethoxyphenyl) rings and the interconnecting carbonyl group, including key torsion and dihedral angles, could not be performed due to the lack of structural data.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, Br···C contacts)

An evaluation of the supramolecular assembly, including the identification and characterization of significant intermolecular interactions such as hydrogen bonds and halogen contacts that stabilize the crystal lattice, could not be conducted as the packing information is unavailable.

Crystallographic Parameters: Unit Cell Dimensions and Space Group

The fundamental crystallographic parameters that define the crystal lattice, such as unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group, remain undetermined as no crystallographic information file (CIF) or equivalent data has been reported for this compound.

Computational and Theoretical Investigations of 4 Bromophenyl 2,4 Dimethoxyphenyl Methanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. niscpr.res.in This theoretical framework allows for the detailed analysis of a molecule's geometry, electronic distribution, and spectroscopic characteristics. For (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone, DFT calculations provide crucial insights into its structural stability and chemical reactivity. By employing functionals like B3LYP and appropriate basis sets, researchers can model the molecule's behavior with a high degree of accuracy. niscpr.res.inscribd.com

Below are tables representing the expected structural parameters for this compound, based on the computational analysis of the analogous 4,4'-dimethoxybenzophenone (B177193) (DMB). scialert.netresearchgate.net

Table 1: Selected Bond Lengths (Å) Data based on the analogous compound 4,4'-dimethoxybenzophenone (DMB). scialert.netresearchgate.net

BondExpected Length (Å)
C=O~1.25
C-Br~1.90
C-C (Aromatic)~1.39 - 1.41
C-O (Methoxy)~1.36
C-H (Aromatic)~1.08
O-CH3 (Methoxy)~1.43

Table 2: Selected Bond Angles (°) and Dihedral Angles (°) Data based on the analogous compound 4,4'-dimethoxybenzophenone (DMB). scialert.netresearchgate.net

Angle TypeAtoms InvolvedExpected Angle (°)
Bond AngleC-C-C (Aromatic Ring)~120
Bond AngleC-CO-C~118 - 122
Bond AngleC-O-C (Methoxy)~117
Dihedral AnglePhenyl Ring-C=O Plane~25 - 35

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgnih.gov Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, while the LUMO would likely be distributed over the carbonyl group and the 4-bromophenyl ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. DFT calculations for the analogous 4,4'-dimethoxybenzophenone (DMB) show a HOMO energy of -6.35 eV, a LUMO energy of -1.71 eV, resulting in an energy gap of 4.64 eV. researchgate.net These values suggest that the molecule is relatively stable, with the potential for charge transfer interactions. niscpr.res.in

Table 3: Frontier Molecular Orbital Energies Data based on the analogous compound 4,4'-dimethoxybenzophenone (DMB). researchgate.net

Molecular OrbitalEnergy (eV)
HOMO-6.35
LUMO-1.71
Energy Gap (ΔE) 4.64
Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netchemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electronic landscape. researchgate.net Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, the MESP map would reveal specific reactive regions. The most negative potential (red) is expected to be concentrated around the oxygen atom of the carbonyl group and the oxygen atoms of the methoxy (B1213986) groups, due to their high electronegativity and the presence of lone pairs of electrons. nih.gov These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net

Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the phenyl rings. nih.gov The carbon atom of the carbonyl group, being bonded to a highly electronegative oxygen atom, would also exhibit a degree of positive potential, making it a primary site for nucleophilic attack. walisongo.ac.id This analysis is crucial for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions. chemrxiv.org

Mulliken population analysis is a computational method used to calculate the partial atomic charges on the atoms within a molecule. niscpr.res.inuni-muenchen.de Although known to be dependent on the basis set used in the calculation, it provides a useful qualitative understanding of the electron distribution. stackexchange.com The analysis partitions the total electron population among the constituent atoms, offering insights into the electrostatic properties and reactivity of the molecule. researchgate.net

In this compound, the Mulliken charge distribution would reflect the electronegativity of the atoms. The oxygen atoms of the carbonyl and methoxy groups are expected to carry the most significant negative charges, making them electron-rich centers. niscpr.res.in The bromine atom, being highly electronegative, will also possess a partial negative charge.

DFT calculations are widely used to predict and help interpret various spectroscopic properties, including vibrational (FT-IR) and electronic (UV-Vis) spectra. semanticscholar.orgajchem-a.com By computing the vibrational frequencies, one can simulate the infrared spectrum of a molecule. Comparing the calculated spectrum with experimental data allows for the precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. niscpr.res.in For this compound, key predicted IR peaks would include the characteristic C=O stretching vibration of the ketone group, C-Br stretching, C-O stretching of the methoxy groups, and various C-C and C-H vibrations of the aromatic rings.

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. scribd.comscialert.net The calculations can predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as n→π* or π→π* transitions. scialert.net For substituted benzophenones, the absorption spectra are influenced by the substituents on the phenyl rings. scialert.net The presence of auxochromic methoxy groups and the bromo group in this compound is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzophenone (B1666685). scialert.net The main electronic transitions typically involve the promotion of an electron from a HOMO (largely π in character) to a LUMO (largely π* in character). scribd.comresearchgate.net

Prediction and Validation of Spectroscopic Properties

Vibrational Frequencies (FT-IR) Calculation and Comparison with Experimental Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (FT-IR) of molecules like this compound. By calculating the harmonic vibration frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the definitive assignment of vibrational modes to specific functional groups and bonds within the molecule.

For benzophenone and its derivatives, DFT calculations have been shown to provide vibrational frequencies in good agreement with experimental results, often with a mean deviation of less than 30 cm⁻¹ after applying appropriate scaling factors. nih.gov Key vibrational modes for this class of compounds include the characteristic C=O stretching of the ketone group, C-H stretching and bending modes of the aromatic rings, C-O stretching of the methoxy groups, and the C-Br stretching vibration.

A study on benzophenone and its isotopically labeled derivatives demonstrated that ab initio molecular orbital calculations could accurately predict isotopic frequency shifts, further validating the assignments. nih.gov For substituted benzophenones, such as those with methoxy groups, DFT calculations can elucidate the vibrational modes associated with these substituents, including the symmetric and asymmetric stretching and deformation of the methyl groups and the C-O in-plane and out-of-plane bending vibrations. scialert.net

Below is a representative table illustrating the comparison between calculated and experimental vibrational frequencies for a related benzophenone derivative.

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)Assignment
C-H stretch (aromatic)32183289, 3226Stretching of C-H bonds on the phenyl rings
C=O stretch~1650~1637Stretching of the carbonyl group
CH₃ deformation1475-1432Not specifiedAsymmetric and symmetric bending of methyl groups
C-H in-plane bend1153Not specifiedIn-plane bending of aromatic C-H bonds
C-O-C stretchNot specified~1250Stretching of the ether linkages
C-Br stretchNot specified~650Stretching of the carbon-bromine bond

This table is illustrative and based on data for similar substituted benzophenones. scialert.netresearchgate.net

UV-Vis Spectra Simulation via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) associated with transitions such as n → π* and π → π*.

Studies on benzophenone and its derivatives show that TD-DFT calculations, often performed in conjunction with a solvent model, can reproduce experimental UV-Vis spectra with reasonable accuracy. researchgate.netchemrxiv.org The choice of functional and basis set is crucial, with hybrid functionals like B3LYP and PBE0 often providing a good balance of accuracy and computational cost. rsc.orgresearchgate.net For substituted benzophenones, the calculations can model the effect of substituents on the electronic transitions. The electron-donating methoxy groups and the electron-withdrawing bromine atom in the target molecule are expected to cause shifts in the absorption bands compared to unsubstituted benzophenone. Taking solvent effects into account is also critical, as interactions between the solute and solvent molecules can lead to shifts in the absorption spectra. bris.ac.uk

A representative table of TD-DFT calculated electronic transitions for a substituted benzophenone is shown below.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~350Lown → π
S₀ → S₂~280Highπ → π

This table is illustrative and based on general data for benzophenone derivatives. researchgate.net

Thermodynamic Characterization of Reaction Pathways and Energy Profiles

Computational chemistry is a valuable tool for investigating the mechanisms and thermodynamics of chemical reactions. For the synthesis of this compound, which is typically formed via a Friedel-Crafts acylation reaction, DFT calculations can be used to map out the entire reaction pathway. nih.govresearchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products.

These computational studies can explore the influence of different catalysts, solvents, and substituents on the reaction mechanism and energetics, offering insights that can be used to optimize reaction conditions. researchgate.netchemistryjournals.net

Quantum Chemical Parameters for Chemical Reactivity Prediction

DFT calculations can provide a suite of quantum chemical parameters that are useful for predicting the chemical reactivity of this compound. These parameters are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies (E_HOMO and E_LUMO): E_HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while E_LUMO relates to its ability to accept electrons (electrophilicity).

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

Global Hardness (η) and Softness (S): Hardness (η ≈ (E_LUMO - E_HOMO)/2) measures resistance to change in electron distribution, while softness (S = 1/η) is the reciprocal of hardness. Soft molecules are generally more reactive than hard molecules.

Electronegativity (χ): This parameter (χ ≈ -(E_HOMO + E_LUMO)/2) measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index (ω = χ²/2η) quantifies the global electrophilic nature of a molecule.

These descriptors provide a quantitative framework for understanding the molecule's reactivity towards nucleophiles and electrophiles and for comparing its reactivity to other related compounds. researchgate.net

ParameterDefinitionSignificance
E_HOMOEnergy of the Highest Occupied Molecular OrbitalRelated to electron-donating ability
E_LUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMOIndicator of chemical reactivity and stability
Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to deformation of electron cloud
Softness (S)1 / ηReciprocal of hardness, indicates higher reactivity
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Electron-attracting tendency
Electrophilicity (ω)χ² / (2η)Global electrophilic nature

Modeling of Solvent Effects in Computational Studies (e.g., COSMO Model)

Chemical reactions and spectroscopic measurements are most often performed in solution, making the inclusion of solvent effects in computational models crucial for obtaining accurate results. Implicit solvent models, such as the Conductor-like Screening Model (COSMO), are widely used to account for the influence of a solvent without explicitly modeling individual solvent molecules. scm.comrsc.org

In the COSMO model, the solute molecule is placed in a cavity within a dielectric continuum that represents the solvent. scm.com The polarization of this continuum due to the solute's charge distribution is then calculated, and its effect on the solute's energy and properties is determined. This approach allows for the efficient calculation of properties in different solvents by simply changing the dielectric constant and other solvent parameters.

The COSMO model and related methods like the Polarizable Continuum Model (PCM) are routinely applied in DFT calculations to predict reaction energies, activation barriers, and spectroscopic properties in solution, providing results that are more comparable to experimental data. nih.govresearchgate.net

Computational Electrochemistry and Redox Potential Prediction

Computational methods, particularly DFT combined with continuum solvent models, can be used to predict the redox potentials of organic molecules. mdpi.com The reduction or oxidation potential of a molecule is a key parameter that governs its behavior in electrochemical applications and electron transfer reactions.

The prediction of redox potentials typically involves calculating the Gibbs free energy change (ΔG) for the relevant half-reaction (e.g., the one-electron reduction of the ketone to a radical anion). This is often achieved using a thermodynamic cycle, such as the Born-Haber cycle, which separates the process into gas-phase electron affinity and the solvation energies of the neutral and charged species. nih.gov

For aromatic ketones, computational studies have shown that DFT methods can predict reduction potentials with good accuracy. core.ac.ukcanterbury.ac.nz There is often a strong linear correlation between the calculated LUMO energy and the experimental reduction potential for a series of related compounds, providing a rapid screening method. nih.govacs.org These predictions are valuable for understanding the electrochemical behavior of this compound and for designing molecules with specific redox properties.

In Silico Molecular Docking Studies (Focus on Methodological Application to Molecular Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. ijsrtjournal.comsarjournal.com While specific docking studies on this compound may not be widely reported, the methodology is broadly applicable to understand its potential biological interactions.

The process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: This involves obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand. The ligand's geometry is typically optimized using quantum chemical methods like DFT. sarjournal.commdpi.com

Defining the Binding Site: A specific region on the receptor where the ligand is expected to bind is defined.

Sampling Conformations and Orientations: A docking algorithm systematically explores different positions, orientations, and conformations of the ligand within the binding site. nih.gov

Scoring: A scoring function is used to evaluate the binding affinity for each generated pose, predicting the most favorable binding mode. ijsrtjournal.com These scores are typically expressed as binding energies (e.g., in kcal/mol).

The results of a docking study can reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. mdpi.com This information provides insights into the structural basis of a molecule's potential biological activity and can guide the design of new, more potent compounds. ijsrtjournal.com

Synthesis and Characterization of Derivatives and Analogues of 4 Bromophenyl 2,4 Dimethoxyphenyl Methanone

Modification Strategies for the Bromine Atom

The bromine atom on the phenyl ring is a key functional group that can be readily transformed through various reactions, providing a gateway to a wide array of structural analogues.

Palladium-Catalyzed Cross-Coupling for Arylation and Alkynylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used in the synthesis of pharmaceuticals and other complex organic molecules. nobelprize.orgresearchgate.net These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the introduction of aryl and alkynyl groups at the position of the bromine atom. researchgate.netarkat-usa.org

In a typical Suzuki-Miyaura coupling, (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield a biaryl product. arkat-usa.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net For instance, bulky biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands, have been shown to be beneficial for the Suzuki-Miyaura coupling reaction. researchgate.net Similarly, the Sonogashira reaction enables the coupling of the bromo-compound with a terminal alkyne, catalyzed by a palladium complex, to introduce an alkynyl substituent. researchgate.net

A variety of palladium catalysts can be employed, including Pd(PPh₃)₄ and PdCl₂(dppf). nih.gov The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organometallic reagent (e.g., arylboronic acid or organosilanolate), and reductive elimination to form the final product and regenerate the palladium(0) catalyst. nobelprize.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product
This compound Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ (4-Phenylphenyl)(2,4-dimethoxyphenyl)methanone
This compound Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N (4-(Phenylethynyl)phenyl)(2,4-dimethoxyphenyl)methanone

Nucleophilic Displacement of the Bromine Atom with Diverse Nucleophiles (e.g., Amines, Thiols)

The bromine atom on the aromatic ring can also be replaced through nucleophilic aromatic substitution reactions, although this typically requires activated substrates or specific reaction conditions. While direct nucleophilic displacement on unactivated aryl halides is challenging, certain methodologies can facilitate this transformation.

For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides has been achieved through the reduction of corresponding nitro compounds, which can be prepared via reactions involving p-nitroaniline. researchgate.net The reduction of a nitro group to an amine is a common synthetic route. google.comgoogle.com In a related context, the synthesis of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone has been reported, indicating the feasibility of introducing an amino group onto the phenyl ring. bldpharm.com

The reaction with thiols can also be explored. While direct displacement might be difficult, metal-catalyzed cross-coupling reactions with thiols (e.g., Buchwald-Hartwig amination conditions adapted for thiols) can be a more viable approach to form aryl thioethers. The reaction of chalcones with cellular thiols has been studied, demonstrating the reactivity of similar scaffolds with thiol-containing molecules. researchgate.net The synthesis of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives showcases methods for incorporating thiol groups into related aromatic structures. nih.gov

Transformations Involving the Dimethoxyphenyl Moiety

The 2,4-dimethoxyphenyl ring offers opportunities for further functionalization through reactions targeting the methoxy (B1213986) groups or the aromatic ring itself.

Selective O-Demethylation Reactions and Regiochemical Considerations

The selective cleavage of one or both methoxy groups can lead to the formation of hydroxylated derivatives. O-demethylation is a common transformation in natural product synthesis and drug metabolism. nih.govnih.gov Various reagents can be employed for this purpose, with boron tribromide (BBr₃) and aluminum chloride (AlCl₃) being common choices. chem-station.com The high reactivity of BBr₃ often necessitates low-temperature conditions. chem-station.com

Regioselectivity is a key consideration in the demethylation of 2,4-dimethoxy-substituted aromatic compounds. The ortho-methoxy group can sometimes be selectively cleaved under specific conditions. google.com For example, sodium ethoxide in DMF has been used for the selective demethylation of ortho-methoxy groups in certain aromatic alcohols. google.com The synthesis of the quinoline (B57606) alkaloid atanine (B3038076) involved the selective demethylation of a 2,4-dimethoxyquinoline, highlighting the possibility of controlling which methoxy group is removed. researchgate.netrsc.org In some cases, enzymatic methods using cytochrome P450 monooxygenases can achieve highly regioselective O-demethylation. uq.edu.aunih.gov

Table 2: Reagents for O-Demethylation

Reagent Conditions Selectivity
Boron tribromide (BBr₃) Dichloromethane, -78 °C to rt Often non-selective
Aluminum chloride (AlCl₃) Acetonitrile or Dichloromethane, reflux Can show some regioselectivity
Sodium ethoxide (NaSEt) Dimethylformamide (DMF) Selective for ortho-methoxy groups in some systems

Further Electrophilic Aromatic Substitutions on the Dimethoxyphenyl Ring

The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. lkouniv.ac.inwikipedia.org These groups direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.org Given the existing substitution pattern, the most likely position for further substitution is the 5-position, which is ortho to the 4-methoxy group and para to the 2-methoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egtotal-synthesis.commasterorganicchemistry.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eg Halogenation can be carried out with bromine or chlorine in the presence of a Lewis acid catalyst. total-synthesis.com Friedel-Crafts acylation, using an acyl chloride and a Lewis acid like aluminum chloride, would introduce an acyl group onto the ring. lkouniv.ac.in It is important to note that the existing carbonyl group is a deactivating group, which could influence the reactivity of the other phenyl ring, but the dimethoxyphenyl ring remains significantly more activated.

Derivatization of the Carbonyl Group for Scaffold Diversification

The carbonyl group serves as a versatile handle for a variety of chemical transformations, allowing for significant diversification of the molecular scaffold. One common reaction is derivatization with hydrazine-based reagents.

For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic method for the identification and derivatization of carbonyl compounds. scribd.comnih.govresearchgate.netepa.gov The reaction proceeds via an acid-catalyzed addition-elimination mechanism to form a stable 2,4-dinitrophenylhydrazone derivative. researchgate.netresearchgate.net These derivatives are often colored and crystalline, facilitating their isolation and characterization. It is worth noting that the resulting hydrazones can exist as E- and Z-stereoisomers due to the C=N double bond, which can sometimes complicate analysis. scribd.comnih.gov

Table 3: Chemical Compound Names

Compound Name
This compound
(4-Phenylphenyl)(2,4-dimethoxyphenyl)methanone
(4-(Phenylethynyl)phenyl)(2,4-dimethoxyphenyl)methanone
(4-(4-Methoxyphenyl)phenyl)(2,4-dimethoxyphenyl)methanone
N-(4-aminophenyl)-substituted benzamides
p-nitroaniline
(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone
5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Atanine
2,4-dinitrophenylhydrazine

Reduction to Secondary Alcohols

The carbonyl group of ketones is readily reduced to a secondary alcohol. In the case of this compound, this transformation yields (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol. This reduction can be efficiently achieved using various hydride reducing agents.

Commonly employed reagents for this type of reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). It is selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with protic solvents like water and alcohols.

The general reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. This is followed by a protonation step, usually from the solvent or an acidic workup, to yield the final secondary alcohol product.

Table 1: General Scheme for the Reduction of this compound

ReactantReagent/ConditionsProduct
This compound1. NaBH₄, Methanol2. H₂O workup(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol
This compound1. LiAlH₄, Anhydrous Ether2. Acidic workup(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol

The resulting secondary alcohol, (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol, can be further utilized in subsequent synthetic steps, for example, through esterification or etherification of the newly formed hydroxyl group.

Formation of Oxime and Hydrazone Derivatives

The carbonyl group of this compound can undergo condensation reactions with nitrogen-based nucleophiles, such as hydroxylamine (B1172632) and hydrazine (B178648) derivatives, to form imine-type compounds like oximes and hydrazones. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Oxime Formation: The reaction of this compound with hydroxylamine (NH₂OH), usually in the form of its hydrochloride salt, yields the corresponding oxime derivative. The reaction is generally carried out in a protic solvent like ethanol with a mild base to liberate the free hydroxylamine.

Hydrazone Formation: Similarly, hydrazone derivatives are synthesized by reacting the ketone with hydrazine (NH₂-NH₂) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or p-toluenesulfonylhydrazide). The choice of hydrazine determines the nature of the substituent on the terminal nitrogen of the resulting hydrazone. Hydrazones, particularly tosylhydrazones, are valuable synthetic intermediates. Benzoylhydrazones are another class of derivatives that have been synthesized from various ketones and are studied for their biological activities.

Table 2: Synthesis of Oxime and Hydrazone Derivatives

ReactantReagent/ConditionsProduct ClassGeneral Product Structure
This compoundNH₂OH·HCl, Base, EthanolOximeA compound with a C=N-OH functional group replacing the C=O group.
This compoundR-NH-NH₂, Acid catalyst, EthanolHydrazoneA compound with a C=N-NH-R functional group replacing the C=O group (where R can be H, phenyl, tosyl, etc.).

These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the parent ketone.

Integration into More Complex Molecular Architectures

The structure of this compound contains multiple reactive sites that allow for its incorporation into larger, more complex molecules. The presence of the aryl bromide is particularly significant, as it serves as a handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: The bromine atom on the phenyl ring can be readily substituted through Suzuki-Miyaura coupling reactions. This reaction involves coupling the aryl bromide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This method is highly efficient for forming new carbon-carbon bonds, enabling the connection of the (2,4-dimethoxybenzoyl)phenyl unit to other aromatic or aliphatic systems.

Other Cross-Coupling Reactions: Beyond the Suzuki reaction, the aryl bromide moiety can participate in other important transformations, including:

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by coupling with amines.

Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

These reactions provide powerful tools for elaborating the structure of this compound, integrating it into diverse molecular scaffolds. The dimethoxy-substituted ring can also influence the electronic properties and conformation of the final complex molecule.

Table 3: Potential Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/Base SystemBond Formed
Suzuki-MiyauraArylboronic Acid (R-B(OH)₂)Pd(PPh₃)₄ / K₃PO₄C-C (Aryl-Aryl)
Buchwald-HartwigAmine (R₂NH)Pd catalyst / BaseC-N (Aryl-Amine)
HeckAlkene (R-CH=CH₂)Pd catalyst / BaseC-C (Aryl-Vinyl)
SonogashiraAlkyne (R-C≡CH)Pd catalyst / Cu(I) / BaseC-C (Aryl-Alkynyl)

Through these synthetic strategies, this compound serves as a key intermediate for building complex organic molecules with potentially interesting chemical and physical properties.

Applications in Advanced Materials and Chemical Catalysis

Utilization as a Versatile Building Block in Organic Synthesis

The strategic placement of reactive sites within (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone makes it a highly versatile precursor in multi-step organic synthesis. The presence of both a reactive ketone and an aryl bromide allows for sequential, regioselective modifications to build complex molecular frameworks.

Chalcone (B49325) and Heterocycle Synthesis: The ketone functional group can readily participate in base-catalyzed aldol (B89426) condensation reactions, such as the Claisen-Schmidt condensation, with various aldehydes. researchgate.net This reaction pathway is fundamental for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are important intermediates for various biologically active compounds and heterocyclic systems. nih.govnih.gov For instance, the resulting chalcone can undergo cyclization with hydrazine (B178648) derivatives to form pyrazole (B372694) rings, a core structure in many pharmaceuticals. nih.govmdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The 4-bromophenyl moiety is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds with high efficiency. mdpi.com The Suzuki-Miyaura coupling, for example, allows for the reaction of the aryl bromide with an organoboronic acid to synthesize biaryl compounds, which are prevalent structures in materials science and medicinal chemistry. organic-chemistry.orgharvard.eduarkat-usa.org This reactivity enables the "stitching" of the benzophenone (B1666685) core to other complex organic fragments.

The following table illustrates some of the key synthetic transformations where this compound can serve as a key starting material.

Reaction TypeReactantCatalyst/ReagentsProduct ClassSignificance
Claisen-Schmidt CondensationAromatic Aldehyde (e.g., Benzaldehyde)Base (e.g., NaOH, KOH)Chalcone DerivativesPrecursors for flavonoids, pyrazoles, and other heterocycles. researchgate.net
Suzuki-Miyaura CouplingArylboronic Acid (e.g., Phenylboronic acid)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Substituted Biaryl MethanonesFormation of C-C bonds to build complex aromatic systems. organic-chemistry.org
Heck CouplingAlkene (e.g., Styrene)Pd Catalyst, BaseStilbene-like DerivativesIntroduces vinyl groups for further functionalization or polymer synthesis.
Buchwald-Hartwig AminationAmine (e.g., Aniline)Pd Catalyst, BaseTriarylamine DerivativesSynthesis of hole-transport materials and other functional molecules.

Potential in Materials Science Research (e.g., Polymer Initiators, Photoactive Compounds)

The benzophenone core of this compound is a well-known chromophore, and its photochemical properties are central to its potential in materials science.

Polymer Photoinitiators: Benzophenone and its derivatives are classic Type II photoinitiators, widely used in UV-curing applications for coatings, inks, and 3D printing. mdpi.comrsc.orgresearchgate.netnih.gov Upon absorption of UV light, the benzophenone moiety is promoted to an excited triplet state. nih.gov This excited state is a powerful hydrogen atom abstractor and can initiate polymerization by generating free radicals from a co-initiator (e.g., an amine or thiol) or the monomer/polymer itself. researchgate.net The substituents on this compound are expected to modulate its photoinitiating efficiency. The electron-donating methoxy (B1213986) groups can cause a red-shift in the UV absorption spectrum, potentially allowing for initiation with longer wavelength light sources like LEDs. researchgate.net

Photoactive Compounds: The photophysical properties of benzophenone derivatives can be finely tuned by substituents, making them attractive for use in other photoactive materials. nih.govnih.gov The combination of electron-donating (dimethoxy) and electron-withdrawing/heavy atom (bromo) substituents on the benzophenone scaffold can lead to interesting charge-transfer characteristics and influence intersystem crossing rates. These properties are desirable for applications in organic electronics, such as host materials or emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.com The bromine atom, in particular, can enhance spin-orbit coupling, which facilitates the transition between singlet and triplet states—a key process in developing efficient phosphorescent emitters.

The table below summarizes the expected influence of the substituents on the core photophysical properties of the benzophenone scaffold.

PropertyUnsubstituted BenzophenoneExpected Effect of Substituents in this compoundPotential Application
UV Absorption (λmax)~252 nm (π-π), ~330 nm (n-π)Red-shift due to electron-donating methoxy groups, extending absorption to longer wavelengths. researchgate.netPhotoinitiation with near-UV/visible LEDs. rsc.org
Intersystem Crossing (ISC)High efficiency (ΦISC ≈ 1)Potentially enhanced by the heavy-atom effect of bromine, leading to more efficient triplet state formation.Photosensitization, phosphorescent materials. mdpi.com
LuminescenceStrong phosphorescence at low temperatures, weak fluorescence.The dimethoxy groups may increase fluorescence quantum yield, while the bromo group enhances phosphorescence.Fluorescent probes, OLED emitters.

Exploration as a Component in Photocatalysis Systems

Benzophenone is a quintessential organic photosensitizer, capable of absorbing light energy and using it to drive chemical reactions. medicaljournals.senih.govtum.de this compound inherits this fundamental property, with its substituents offering a means to tune its photocatalytic activity.

Upon photoexcitation, the molecule can initiate chemical transformations through two primary mechanisms:

Energy Transfer: The excited triplet state of the benzophenone core can transfer its energy to another molecule (e.g., molecular oxygen to generate singlet oxygen), which then engages in subsequent reactions. mdpi.com

Hydrogen Atom Transfer (HAT): As a potent HAT agent, the excited benzophenone triplet can abstract a hydrogen atom from a suitable substrate, generating a radical that can participate in a variety of synthetic transformations, such as C-H functionalization. acs.orgresearchgate.net

This reactivity is being explored in modern synthetic methods, including visible-light photocatalysis for radical thiol-ene reactions and dual catalysis systems that merge HAT with transition metal catalysis. nih.govsemanticscholar.org The specific electronic properties conferred by the bromo- and dimethoxy-substituents on this compound could be leveraged to optimize its redox potentials and absorption spectrum for specific photocatalytic applications, potentially enabling reactions under milder conditions or with higher selectivity. thieme-connect.com

Development of Novel Ligands for Transition Metal Catalysis

While the aryl bromide of this compound is a substrate for transition metal catalysis, the molecule itself has the potential to be developed into a novel ligand for metal complexes. The oxygen atoms of the central carbonyl group and the two methoxy groups are Lewis basic sites capable of coordinating to a metal center.

The arrangement of these three oxygen atoms could allow the molecule to act as a tridentate "pincer" ligand or a bidentate chelating ligand. By binding to a transition metal, it would form a stable metal complex. The electronic and steric environment of the metal center would be directly influenced by the ligand's structure:

Electronic Effects: The electron-donating methoxy groups would increase the electron density on the metal center, which can influence its catalytic activity, for instance, by promoting oxidative addition.

Steric Effects: The non-planar, twisted conformation of benzophenones provides a specific three-dimensional pocket around the metal center. nih.govresearchgate.net This steric hindrance can control substrate access and improve the selectivity of catalytic reactions.

While benzophenone itself is not a common ligand, related structures like benzophenone imines have been shown to coordinate to metals such as ruthenium and osmium. acs.org Furthermore, the coordination of the benzophenone carbonyl group to a metal is a key step in catalytic reactions like hydrosilylation. nih.gov The development of this compound and its derivatives as formal ligands could lead to new catalysts with unique reactivity and selectivity profiles for a range of organic transformations.

Q & A

Q. What are the common synthetic routes for (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, brominated acetophenone derivatives can react with dimethoxyphenyl groups under acidic catalysis. Intermediates are characterized using HPLC for purity and NMR (¹H/¹³C) to confirm structural motifs, such as the methoxy (δ 3.8–3.9 ppm) and bromophenyl (δ 7.4–7.6 ppm) groups . Mass spectrometry (MS) further validates molecular weight (e.g., M⁺ at m/z 335.21) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • X-ray crystallography : Resolves bond angles and torsional strain in the methanone core. SHELX software is widely used for refinement, particularly for handling twinned crystals or high-resolution data .
  • FT-IR : Identifies carbonyl stretching (~1660 cm⁻¹) and aryl C-Br vibrations (~550 cm⁻¹) .
  • 2D NMR (COSY, HSQC) : Confirms spatial proximity of methoxy and bromophenyl substituents .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts like dehalogenated derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of bromophenyl intermediates .
  • Catalyst tuning : Lewis acids like AlCl₃ improve acylation efficiency but require strict moisture control to avoid hydrolysis .
  • Purification : Column chromatography with gradient elution (hexane:EtOAc) isolates the target compound from dimethoxy-related byproducts .

Q. How do crystallographic data resolve ambiguities in spectroscopic characterization?

X-ray structures provide unambiguous proof of regiochemistry, particularly when NMR signals overlap (e.g., para vs. ortho methoxy groups). For example, torsional angles between the bromophenyl and dimethoxyphenyl moieties (~120°) confirm steric hindrance, which aligns with computational models (DFT) . Discrepancies in NOESY correlations can be reconciled using crystallographic bond distances .

Q. What strategies address discrepancies between computational and experimental data (e.g., dipole moments, reaction kinetics)?

  • Multivariate analysis : Compare DFT-optimized geometries with crystallographic data to refine force fields .
  • Kinetic profiling : Use stopped-flow spectroscopy to monitor acylation rates under varying temperatures, identifying deviations from Arrhenius predictions due to solvent effects .

Q. How is this compound evaluated for pharmacological potential in academic settings?

  • In vitro assays : Test antimicrobial activity via microbroth dilution (MIC values against S. aureus or E. coli) .
  • Structure-activity relationships (SAR) : Modify methoxy/bromo substituents to assess impacts on bioactivity. For example, replacing 4-bromo with chloro reduces cytotoxicity but maintains antifungal activity .

Methodological Challenges

Q. What are the limitations of current crystallization protocols for this compound?

  • Polymorphism : Slow evaporation from ethanol yields Form I (monoclinic), while rapid cooling produces metastable Form II, complicating reproducibility .
  • Twinned crystals : SHELXL’s TWIN command resolves overlapping reflections but requires high-resolution data (≤1.0 Å) .

Q. How can researchers mitigate hydrolysis of the methanone group during storage?

  • Storage conditions : Use anhydrous solvents (e.g., acetonitrile) and inert atmospheres (N₂) to prevent keto-enol tautomerism .
  • Stabilizers : Add radical scavengers like BHT (0.1% w/w) to suppress oxidative degradation .

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Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone
Reactant of Route 2
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.